molecular formula C6H11NO2 B1682217 Vigabatrin CAS No. 60643-86-9

Vigabatrin

Cat. No.: B1682217
CAS No.: 60643-86-9
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vigabatrin primarily targets GABA transaminase (GABA-T) . GABA-T is an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of GABA-T . By inhibiting this enzyme, this compound prevents the metabolism of GABA, leading to an increase in the levels of GABA in the brain . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, enhancing the inhibitory effects of GABA on neuronal excitability . This results in a decrease in the frequency and severity of seizures .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

The primary molecular effect of this compound is the increase in GABA concentration in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby decreasing the frequency and severity of seizures . At the cellular level, this compound may cause remodeling of rod and cone bipolar and horizontal cells in the retina .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of this compound. For instance, continuous enteral feeding, decreased mesenteric blood flow due to vasopressor drug use, and decreased bowel motility due to neuromuscular blockade may affect this compound absorption in the post-cardiac arrest period . Furthermore, the risk of visual field loss associated with this compound use may be influenced by factors such as background disease, concomitant medications, and method of vision assessment .

Biochemical Analysis

Biochemical Properties

Vigabatrin is an analog of GABA and functions by irreversibly inhibiting the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA . This inhibition is achieved through the action of the S (+) enantiomer of this compound, which is the pharmacologically active form .

Cellular Effects

This compound’s primary cellular effect is the enhancement of GABAergic activity, which it achieves by preventing the metabolism of GABA . This leads to an increase in GABA levels within the cell, thereby enhancing the inhibitory effects of GABA on neuronal activity. The increased GABA levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . By inhibiting this enzyme, this compound prevents the breakdown of GABA, leading to increased levels of GABA in the brain .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to cause a transient elevation of GABA levels, followed by a short-term decrease in the levels of glutamate decarboxylase (GAD) 65 and 67, the enzymes responsible for GABA synthesis . The number of GAD65/67-immunoreactive cells was found to be greater in this compound-treated subjects, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, this compound has been shown to completely and reversibly eliminate the psychophysical evidence of tinnitus in rats at moderate dose levels .

Metabolic Pathways

This compound is involved in the GABAergic metabolic pathway. It interacts with the enzyme GABA transaminase, inhibiting its activity and thereby preventing the breakdown of GABA . This leads to an increase in GABA levels, which can have various effects on metabolic flux and metabolite levels.

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . Its volume of distribution in adults is 0.8 L/kg, and it does not bind to plasma proteins . This suggests that this compound can be widely distributed within cells and tissues.

Subcellular Localization

Given that this compound acts by inhibiting this enzyme, it is likely that it also localizes to the mitochondria to exert its effects .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

    Reduction: Reduction reactions are less common for this compound due to its stable structure.

    Substitution: Substitution reactions can occur, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ammonia, formamide, triisopropyl chlorosilane, and triethylamine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major product formed from the synthesis of this compound is 4-amino-5-hexenoic acid, which is further processed to obtain the final compound .

Scientific Research Applications

Vigabatrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Tiagabine: Another GABAergic drug that inhibits GABA reuptake, increasing its levels in the synaptic cleft.

    Gabapentin: A structural analogue of GABA that modulates the release of neurotransmitters.

    Pregabalin: Similar to Gabapentin, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.

Uniqueness of Vigabatrin

This compound is unique in its irreversible inhibition of GABA-T, leading to a sustained increase in GABA levels . Unlike other GABAergic drugs, its effect is long-lasting due to the irreversible nature of its action on GABA-T . This makes it particularly effective in cases of treatment-resistant epilepsy .

Properties

IUPAC Name

4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041153
Record name 4-Amino-5-hexenoic acid
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Vigabatrin
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Solubility

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L
Record name Vigabatrin
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Mechanism of Action

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive.
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Color/Form

Crystals from acetone/water, White to off-white powder

CAS No.

68506-86-5, 60643-86-9
Record name Vigabatrin
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Melting Point

171-176C, 209 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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